顺式-2-甲基哌啶-4-甲酸甲酯盐酸盐

描述

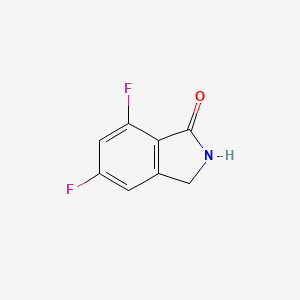

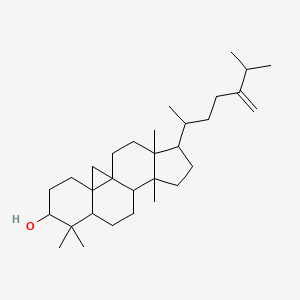

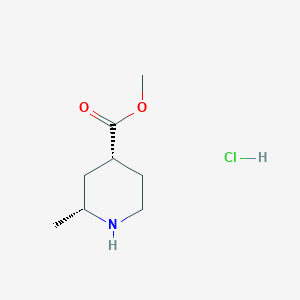

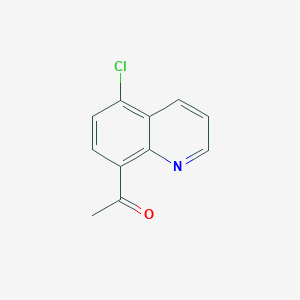

The compound of interest, cis-2-Methylpiperidine-4-carboxylic acid methyl ester hydrochloride, is a derivative of piperidine, which is a six-membered heterocyclic amine that serves as a core structure for many alkaloids and pharmaceutical compounds. Piperidine derivatives are of significant interest due to their biological activity and their use as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of piperidine-related compounds can involve several strategies. One approach includes the double asymmetric allylboration of glutaraldehyde followed by aminocyclization and carbamation, which was used to create a C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester as a chiral building block for piperidine alkaloids . Another method for synthesizing enantiopure cis- and trans-4-hydroxypipecolic acid starts from commercial ethyl (R)-4-cyano-3-hydroxybutanoate and involves palladium-catalyzed methoxycarbonylation and stereocontrolled reduction . Additionally, orthogonally Nα/Nγ-protected trans- and cis-4-aminopipecolic acids have been synthesized from methyl cis-4-hydroxypiperidine-2-carboxylate using C-4 inversion strategies .

Molecular Structure Analysis

The molecular structure of cis-2-Methylpiperidine-4-carboxylic acid methyl ester hydrochloride would feature a piperidine ring with a methyl group at the second position and a carboxylic acid methyl ester at the fourth position. The cis configuration indicates that the substituents at the 2 and 4 positions are on the same side of the piperidine ring. This stereochemistry is crucial as it can significantly influence the compound's biological activity and its reactivity in chemical reactions.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. For instance, the reduction of cis-3-cyano-4-hydroxypiperidines can yield cis-3-aminomethyl-4-hydroxypiperidines, which can be further methylated and acylated to produce different esters . The geometrical isomers of certain piperidine-related esters have been shown to possess different levels of insecticidal activity, highlighting the importance of stereochemistry in the chemical properties of these compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of cis-2-Methylpiperidine-4-carboxylic acid methyl ester hydrochloride are not detailed in the provided papers, piperidine derivatives generally exhibit properties that are influenced by their functional groups and stereochemistry. These properties can include boiling points, solubility in various solvents, and reactivity towards acids, bases, and other reagents. The presence of the carboxylic acid ester group would likely increase the compound's polarity compared to piperidine itself, affecting its solubility and potential for forming salts with counterions like hydrochloride.

科学研究应用

合成和立体化学

与顺式-2-甲基哌啶-4-甲酸甲酯盐酸盐相关的衍生物的合成和立体化学一直是研究的重点。Casy 和 Jeffery (1972) 等人的研究探索了各种哌啶-4-醇及其酯(包括顺式和反式二亚立体异构体)的合成和构型,为有机化学和立体化学领域做出了宝贵的贡献 (Casy 和 Jeffery,1972)。

反应性和合成中间体

哌啶衍生物的反应性及其作为合成中间体的潜力一直是研究的关键领域。Ibenmoussa 等人 (1998) 详细介绍了哌啶二酮衍生物的制备和结构测定,强调了它们在合成具有药理学意义的化合物中的应用 (Ibenmoussa 等人,1998)。

化学酶促合成

Crosby 等人 (2000) 的研究提出了一种从相关酯中对映选择性合成顺式和反式-3-羟基-5-甲基哌啶-2-酮的新方法。这项研究因其在化学酶促合成中的应用而具有重要意义,为获得对映纯内酰胺提供了一条途径 (Crosby 等人,2000)。

生物催化中的几何特异性

Klibanov 和 Siegel (1982) 探索了猪肝羧酸酯酶等酶的几何特异性。他们的工作证明了该酶对顺式和反式 3-芳基丙烯酸甲酯异构体具有不同的水解速率,为顺式酯的制备性生产提供了一种方法,这在生物催化和有机合成中具有影响 (Klibanov 和 Siegel,1982)。

对映选择性合成和构型分配

Forzato 等人 (2005) 通过对顺式和反式-4-甲基对苯二甲酸及其烷基酯的对映选择性合成研究为该领域做出了贡献。他们利用非对映异构乳酸酯动力学酶促拆分,提供了对立体化学和对映选择性合成的见解 (Forzato 等人,2005)。

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P233, P261, P264, P271, P280, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352, P362, P403, and P405 .

属性

IUPAC Name |

methyl (2R,4R)-2-methylpiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6-5-7(3-4-9-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARIIFVOZSXRPR-ZJLYAJKPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CCN1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-2-Methylpiperidine-4-carboxylic acid methyl ester hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1h-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 1-[(4-methylphenyl)sulfonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B3034194.png)

![7,8-dimethoxy-3-methyl-5H-indeno[1,2-b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B3034197.png)

![(E)-2-[(3S,6'R,7'S,8'As)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid](/img/structure/B3034208.png)